molecular formula C19H24N4O2S B2577366 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone CAS No. 477762-16-6

5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone

Cat. No.: B2577366
CAS No.: 477762-16-6
M. Wt: 372.49
InChI Key: JYDKYNHSPCDZIP-UHFFFAOYSA-N
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Description

5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone is a sophisticated synthetic intermediate designed for advanced research applications, particularly in the field of bioconjugation and chemical probe development. Its structure integrates a 2,5-dimethylpyrrole moiety, a group known for its reactivity in specific bioconjugation strategies , suggesting potential utility in labeling biomolecules. The compound's core features a thienyl-pyrazole scaffold, a privileged structure in medicinal chemistry often associated with protein kinase inhibition . The presence of both a beta-hydroxy ketone and a secondary aniline provides multiple handles for further chemical modification or for coordinating with metal ions. This unique combination of functional groups makes it a valuable chemical tool for researchers investigating novel synthetic pathways, developing targeted covalent inhibitors, or creating new fluorescent or affinity-based probes for protein profiling and cellular imaging studies. Its primary research value lies in its versatility as a building block for constructing more complex, functionally active molecules.

Properties

IUPAC Name

5-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]amino]-5-hydroxyhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-5-14(24)11-19(4,25)20-17-10-15(21-22-17)18-16(8-9-26-18)23-12(2)6-7-13(23)3/h6-10,25H,5,11H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKYNHSPCDZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)(NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone typically involves multi-step organic reactions. One common approach is as follows:

  • Step 1: Pyrrole Formation

    • Reactants: 2,5-dimethylpyrrole

    • Reaction Conditions: Acidic or basic catalysts at elevated temperatures

    • Reaction Type: Electrophilic aromatic substitution

  • Step 2: Thiophene Integration

    • Reactants: 2-thiophene carboxaldehyde

    • Reaction Conditions: Reflux with pyrrole under an inert atmosphere

    • Reaction Type: Aldol condensation

  • Step 3: Pyrazole Formation

    • Reactants: Hydrazine derivatives

    • Reaction Conditions: Heating under reflux with ethanol as a solvent

    • Reaction Type: Cyclization reaction

  • Step 4: Amination and Hydroxylation

    • Reactants: Various amine groups and appropriate hydroxylating agents

    • Reaction Conditions: Room temperature to slightly elevated temperatures

    • Reaction Type: Nucleophilic substitution and oxidative hydroxylation

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthetic routes with adjustments to ensure efficiency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using more robust catalysts, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.

  • Reduction: Formation of alcohols and amines using reducing agents such as LiAlH4 or NaBH4.

  • Substitution: Reactions involving halogenation, alkylation, and acylation using reagents like Cl2, CH3I, and acetyl chloride respectively.

Common Reagents and Conditions

  • Oxidation: KMnO4, CrO3 under acidic or basic conditions

  • Reduction: LiAlH4, NaBH4 in anhydrous conditions

  • Substitution: Halogenating agents (e.g., Cl2), alkylating agents (e.g., CH3I), acylating agents (e.g., acetyl chloride)

Major Products Formed

  • Oxidation Products: Ketones and aldehydes

  • Reduction Products: Alcohols and primary or secondary amines

  • Substitution Products: Halogenated, alkylated, or acylated derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 2,5-dimethylpyrrole moiety exhibit promising antiproliferative activity against various cancer cell lines. For instance, derivatives of 1,2,5-oxadiazole with pyrrole groups have shown effectiveness in suppressing cell growth in cultured human cancer cells . The structural similarity of the compound suggests it may possess similar anticancer properties.

Monoclonal Antibody Production

A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide , has been demonstrated to enhance monoclonal antibody production in cell cultures. It was found to increase glucose uptake and ATP levels while suppressing cell growth, thus improving productivity without compromising cell viability . This suggests that the compound may be useful in biotechnological applications where monoclonal antibodies are produced.

Antituberculosis Potential

The structure-activity relationship studies have indicated that 2,5-dimethylpyrrole derivatives can enhance the efficacy of compounds designed for tuberculosis treatment. This highlights the potential for the compound to contribute to the development of new therapeutics targeting resistant strains of Mycobacterium tuberculosis .

Synthesis of New Materials

The unique structure of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone may lend itself to applications in material sciences. Its ability to form stable complexes with metal ions could be explored for creating new materials with specific electronic or optical properties.

Case Studies

Study Focus Findings Reference
Antiproliferative ActivityDemonstrated effectiveness against cancer cell lines; potential for drug development.
Monoclonal Antibody ProductionIncreased productivity in cell cultures; enhanced glucose uptake and ATP levels.
Antituberculosis ResearchSuggested enhancement of therapeutic efficacy against tuberculosis.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, altering their function or activity. Its heterocyclic components and functional groups facilitate binding to these targets, impacting biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues from Evidence

The following compounds share motifs with the target molecule (pyrazole, thiophene, or heterocyclic substituents):

Compound ID Structure Highlights Key Functional Groups Reference
7b Bis-pyrazole linked to thieno[2,3-b]thiophene NH₂, C=O, phenyl
10 Cyanopyrazolo[1,5-a]pyrimidine-thienothiophene hybrid CN, CH₃, pyrimidine
11a Arylhydrazino-pyrazole-thienothiophene derivative NH, arylhydrazino, CH₃
3,5-Dimethylpyrazole-indolizinylmethanone CH₃, carbonyl, indolizine
Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Analogues

Property 7b 10 11a Compound
Melting Point >300 °C Not reported 275 °C Not reported
Yield 70% 75% 80% Not reported
IR Peaks (cm⁻¹) 3320 (NH₂), 1720 (C=O) 1182 (CN) 3200 (NH) Not reported
¹H-NMR δ (ppm) 2.22 (CH₃), 7.3–7.52 (ArH) 2.22 (CH₃), 7.36–8.9 (ArH) 7.3–7.6 (ArH) Not reported
Elemental Analysis (N%) 15.60% 18.53% Not reported Not reported

Key Observations:

  • Thermal Stability : High melting points (e.g., >300 °C for 7b ) correlate with strong intermolecular interactions (e.g., hydrogen bonding from NH₂ groups) . The target compound’s hydroxy group may similarly enhance thermal stability.
  • Electronic Effects: The cyanide substituents in 10 increase nitrogen content (18.53% N) compared to 7b (15.60% N). The target’s amino and hydroxy groups may further alter polarity and solubility.
  • Synthetic Efficiency : Yields for analogs range from 70–80%, suggesting robust synthetic routes for pyrazole-thiophene hybrids .
Structural Divergences and Implications
  • Pyrrole vs.
  • Hydroxyhexanone vs. Carbonyl: The hydroxy group may improve aqueous solubility compared to 7b’s ketones or 10’s nitriles.
  • Thienyl vs. Thienothiophene: The target’s simpler thienyl moiety lacks the extended conjugation of 7b’s thieno[2,3-b]thiophene, which could reduce planarity and π-conjugation .

Biological Activity

The compound 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, which is known for its diverse biological activities. The presence of a thienyl group and a pyrrol moiety enhances its pharmacological profile. The molecular formula can be summarized as follows:

ComponentStructure
PyrazoleCore structure with diverse substituents
ThienylContributes to the compound's unique activity
PyrrolEnhances binding affinity to biological targets

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study examining various pyrazole compounds, several derivatives demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target molecule showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. A series of studies revealed that compounds containing the pyrazole nucleus exhibited activity against various bacterial strains, including E. coli and S. aureus. Specifically, modifications in the aliphatic amide structure were found to enhance antimicrobial efficacy .

Case Study:
A synthesized derivative similar to our compound was tested against multiple strains, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several pathogens .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. Compounds with structural similarities to the target molecule have been evaluated for their ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation significantly, with some achieving over 70% inhibition in specific cancer lines .

Research Findings Summary

A review of recent literature highlights several key findings regarding the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Identified MAO-B inhibitory activity alongside anti-inflammatory effects in synthesized compounds .
Burguete et al. (2015)Reported promising antibacterial activity against E. coli and S. aureus .
Chovatia et al. (2016)Evaluated anti-tubercular properties against Mycobacterium tuberculosis, showing significant inhibition at low concentrations .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole-pyrrole-thienyl backbone in this compound?

The compound’s core structure can be synthesized via cyclization reactions or coupling of pre-functionalized heterocycles. For example:

  • Cyclization : Base-assisted cyclization of intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives) with aryl amines or phenols under reflux conditions in ethanol or DMF, as demonstrated in analogous pyrrolone syntheses .
  • Coupling Reactions : Thienyl and pyrazole moieties can be linked using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, followed by amination to introduce the amino-hydroxyhexanone side chain. Recrystallization from DMF-EtOH (1:1) is recommended for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of 1H/13C NMR, FTIR, and HRMS is essential:

  • NMR : Assigns proton environments (e.g., distinguishing pyrrole NH from hydroxy groups) and carbon hybridization. For example, pyrrole protons resonate at δ 6.2–6.8 ppm, while hydroxy groups appear as broad singlets near δ 4.5–5.5 ppm .
  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HRMS : Validates molecular weight and isotopic patterns, critical for confirming the presence of sulfur (thienyl) and nitrogen heteroatoms .

Q. What stability considerations apply to this compound under different storage conditions?

Stability studies on analogous compounds suggest:

  • Temperature : Store at –20°C in inert atmospheres to prevent oxidation of the hydroxy group or thienyl sulfur.
  • Light Sensitivity : Protect from UV exposure due to the conjugated π-system in pyrrole and thienyl groups, which may degrade under prolonged light .

Advanced Research Questions

Q. How can low yields (<50%) in the synthesis of intermediates be addressed?

Low yields often arise from poor solubility or side reactions. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates.
  • Catalysis : Introduce palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of thienyl and pyrazole units .
  • Purification : Employ column chromatography with silica gel (hexane/EtOAc gradient) followed by recrystallization to isolate high-purity intermediates .

Q. How can discrepancies between theoretical and observed spectral data be resolved during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:

  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for related pyrazole-triazole methanones .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify conformational distortions .

Q. What mechanistic insights explain the regioselectivity of amination in the hydroxyhexanone side chain?

The amino group’s position is influenced by:

  • Electronic Effects : Electron-withdrawing thienyl groups direct amination to the less hindered carbon.
  • Steric Factors : Bulky substituents on the pyrazole ring favor nucleophilic attack at the 5-hydroxy-3-hexanone’s tertiary carbon. Kinetic studies using LC-MS can track intermediate formation under varying pH (4–9) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMF vs. ethanol) for this compound be interpreted?

Solubility discrepancies often reflect polymorphic forms or hydration states. Strategies include:

  • Thermogravimetric Analysis (TGA) : Determine hydration levels (weight loss at 100–150°C).
  • Powder XRD : Identify crystalline vs. amorphous phases. For example, recrystallized samples from DMF-EtOH show higher crystallinity and lower solubility in ethanol .

Methodological Tables

Technique Application Example Data Reference
X-ray CrystallographyConfirms molecular geometry and hydrogen bondingSpace group P2₁2₁2₁, R factor = 0.050
HRMSValidates molecular formula (C₂₀H₂₃N₅O₂S)m/z 421.1553 [M+H]⁺ (calc. 421.1558)
DFT CalculationsPredicts NMR shifts and electronic propertiesΔδ (ppm) < 0.3 for 13C NMR

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